4-tert-butyl-N-[(Z)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide
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Overview
Description
4-tert-butyl-N-[(Z)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide is a complex organic compound featuring a tert-butyl group, a benzamide core, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(Z)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of 4-tert-butylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzamide intermediate.
Formation of the Enone Moiety: The enone structure can be formed through aldol condensation reactions involving the thiophene derivative and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enone moiety, converting
Properties
IUPAC Name |
4-tert-butyl-N-[(Z)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-24(2,3)17-8-6-16(7-9-17)22(28)27-21(15-19-5-4-14-32-19)23(29)26-18-10-12-20(13-11-18)33(25,30)31/h4-15H,1-3H3,(H,26,29)(H,27,28)(H2,25,30,31)/b21-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMXEGDURIFVFI-QNGOZBTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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